molecular formula C11H14O3Si B8224550 Trimethoxy(phenylethynyl)silane

Trimethoxy(phenylethynyl)silane

Cat. No. B8224550
M. Wt: 222.31 g/mol
InChI Key: ZEGBIQFNTMTESP-UHFFFAOYSA-N
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Description

Trimethoxy(phenylethynyl)silane is a useful research compound. Its molecular formula is C11H14O3Si and its molecular weight is 222.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Bonding Studies

Trimethoxy(phenylethynyl)silane has been studied for its unique bonding characteristics. A notable research highlighted the evidence for π bonding or equivalent interaction between bonded carbon and silicon atoms in compounds like trimethyl(phenylethynyl)silane, providing insights into silicon-carbon bonding dynamics (Levy, White, & Cargioli, 1972).

Synthesis of Functional Materials

Research has also focused on the synthesis of functional materials using derivatives of trimethoxy(phenylethynyl)silane. For instance, (o-alkynylphenyl)silane was used for synthesizing benzosiloles, which show promise in electronic materials for organic light-emitting devices and photovoltaic cells (Ilies et al., 2008).

Organic-Inorganic Hybrid Gel Films

The compound has been used in the preparation of organic-inorganic hybrid gel films, which are transparent and homogeneous, showing good mechanical and heat-resisting properties. This application is significant in materials science, especially in the context of polyvinylpolysilsesquioxane (Gunji et al., 2003).

Thermal and Rheological Enhancements in Composites

Another application involves its use as a compatibilizing and crosslinking agent, improving the thermal stability and tensile strength of composites like linear low-density polyethylene/starch blend (Mir et al., 2013).

Photopatterning and Surface Modification

Trimethoxy(phenylethynyl)silane derivatives have been utilized in photopatterning and surface modifications, indicating their potential in creating microstructures for various applications (Zubkov et al., 2005).

Synthesis of Cyclopentyl-trimethoxy-silane

The synthesis of cyclopentyl-trimethoxy-silane (CPTMS) and its application in polymerization processes is another area of interest. This demonstrates the versatility of trimethoxy(phenylethynyl)silane in synthesizing various derivatives for different applications (Wei-lin, 2004).

Corrosion Inhibition

It has also been studied for its role in inhibiting copper corrosion, indicating its potential in materials protection and preservation (Zucchi et al., 2004).

properties

IUPAC Name

trimethoxy(2-phenylethynyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGBIQFNTMTESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C#CC1=CC=CC=C1)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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